molecular formula C22H24N2O3 B2802360 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one CAS No. 846584-24-5

7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Cat. No.: B2802360
CAS No.: 846584-24-5
M. Wt: 364.445
InChI Key: AXUKCNUFWFNSMK-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a coumarin derivative with a complex molecular structure Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves the following steps:

  • Mannich Reaction: This reaction involves the condensation of 7-hydroxy-2-methyl-4H-chromen-4-one with N-methylpiperazine in the presence of formaldehyde.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and quality. The process may also include additional steps such as filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

  • Reduction: The compound can be reduced to remove the double bond in the coumarin ring.

  • Substitution: The piperazine group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the piperazine group.

Major Products Formed:

  • Oxidation: Formation of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one-7-one.

  • Reduction: Formation of this compound-7-hydroxyl.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological activities of coumarin derivatives are well-documented. This compound has shown potential in various biological assays, including antimicrobial and antifungal tests. It can be used to study the mechanisms of action of these biological activities.

Medicine: In medicine, coumarin derivatives are explored for their therapeutic potential. This compound may be used in the development of new drugs for treating infections, inflammation, and cancer. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industry, coumarin derivatives are used in the production of fragrances, flavors, and dyes. This compound can be utilized in the synthesis of compounds with desirable sensory properties.

Mechanism of Action

The mechanism by which 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 7-hydroxy-4-methylcoumarin: A simpler coumarin derivative without the piperazine group.

  • 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: A closely related compound with a different substitution pattern on the coumarin ring.

Uniqueness: The presence of the 4-methylpiperazin-1-yl group in this compound distinguishes it from other coumarin derivatives. This group enhances the compound's reactivity and potential biological activities, making it unique among its peers.

Properties

IUPAC Name

7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-20(16-6-4-3-5-7-16)21(26)17-8-9-19(25)18(22(17)27-15)14-24-12-10-23(2)11-13-24/h3-9,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKCNUFWFNSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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